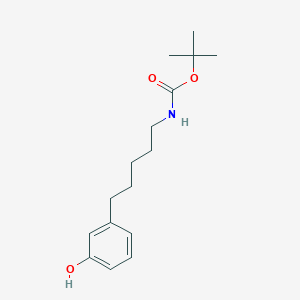
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a pentyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate typically involves the reaction of 3-hydroxybenzyl alcohol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but with a different position of the hydroxy group.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has an additional formyl group, which alters its chemical properties.
tert-Butyl (4-hydroxybutyl)carbamate: This compound has a shorter alkyl chain, which affects its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(3-hydroxyphenyl)pentyl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17-11-6-4-5-8-13-9-7-10-14(18)12-13/h7,9-10,12,18H,4-6,8,11H2,1-3H3,(H,17,19) |
InChI Key |
SVHVKYWEIDDACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



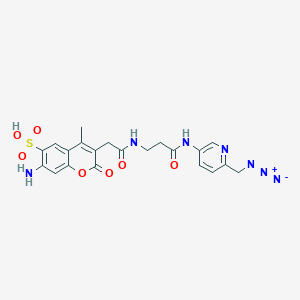
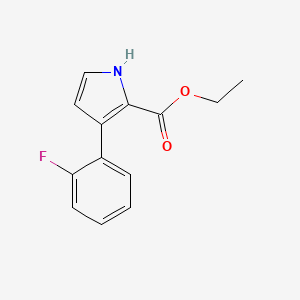
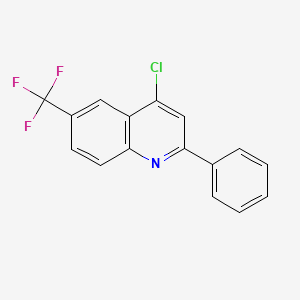
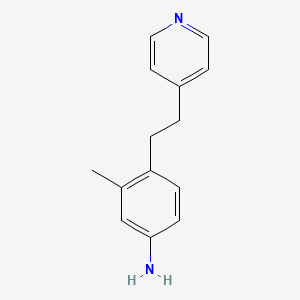
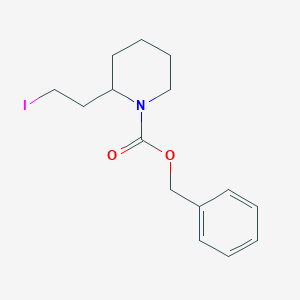
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
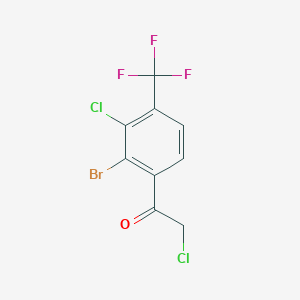
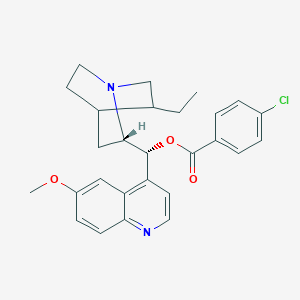
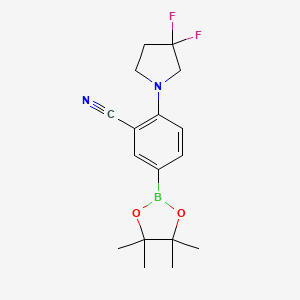

![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)


